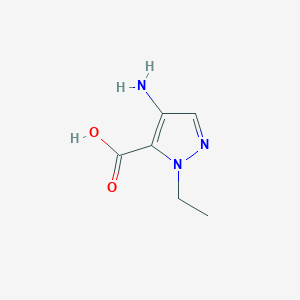

4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFXYTRYPVXTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Executive Summary

4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs).[1] Unlike simple pyrazoles, the orthogonal functionalization at the C4 (amine) and C5 (carboxylic acid) positions, combined with the N1-ethyl tail, provides a unique vector for structure-activity relationship (SAR) exploration. This guide delineates its physicochemical behavior, synthetic challenges (specifically regio-control), and application as a pharmacophore in oncology and inflammation therapeutics.

Chemical Identity & Physicochemical Specifications

The molecule exhibits amphoteric character due to the presence of both a basic primary amine and an acidic carboxyl group. In solution, it exists in a pH-dependent equilibrium that significantly influences its solubility and lipophilicity—critical factors for formulation and bioavailability.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| CAS Number | 1472750-86-9 | Acid form |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | Small molecule fragment |

| Physical State | White to off-white crystalline powder | Hygroscopic tendency |

| Solubility | DMSO (>20 mg/mL), Ethanol, Water (pH dependent) | Zwitterionic at neutral pH |

| pKa (Calculated) | Acid: ~3.5 | Carboxyl deprotonation |

| pKa (Calculated) | Base: ~2.8 | Pyrazole/Amine protonation |

| LogP | 0.18 (Calculated) | Highly polar / Low lipophilicity |

| TPSA | 81.14 Ų | High polar surface area relative to MW |

| H-Bond Donors/Acceptors | 2 / 4 | Excellent hydrogen bonding capability |

Structural & Electronic Analysis

Zwitterionic Character & Solubility

At physiological pH (7.4), the molecule exists predominantly as a carboxylate anion. However, in acidic media (pH < 2), the C4-amine and N2-pyrazole nitrogen can accept protons. The proximity of the electron-withdrawing carboxyl group reduces the basicity of the C4-amine compared to an aniline, making it a weaker nucleophile but stable against oxidative degradation.

Regioisomerism

A critical structural feature is the N1-ethyl substitution. During synthesis, distinguishing between the 1-ethyl-5-carboxylic and 1-ethyl-3-carboxylic isomers is paramount. The 1,5-substitution pattern forces the ethyl group into proximity with the carboxyl moiety, creating steric pressure that can twist the carboxylate out of planarity with the pyrazole ring, potentially enhancing solubility compared to the planar 1,3-isomer.

Synthetic Methodology

The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid requires a pathway that ensures regioselectivity. The most robust route involves the cyclocondensation of ethylhydrazine with an ethoxymethylene derivative, followed by ester hydrolysis.

Validated Synthetic Protocol

Step 1: Cyclocondensation (Formation of the Ethyl Ester)

-

Reagents: Ethyl (ethoxymethylene)cyanoacetate, Ethylhydrazine oxalate, Triethylamine (TEA), Ethanol (EtOH).

-

Reaction: The hydrazine attacks the electrophilic beta-carbon of the ethoxymethylene group, followed by cyclization onto the nitrile.

-

Regio-control: Using ethylhydrazine typically favors the 5-amino-1-ethyl-4-carboxylate isomer if not carefully controlled.[1] However, to obtain the 4-amino-5-carboxylate core, one must often start with a precursor like ethyl 2-cyano-3-ethoxyacrylate reacting with ethylhydrazine.[1]

Step 2: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water (1:1).

-

Conditions: Stir at ambient temperature for 4–6 hours.

-

Work-up: Acidification with 1M HCl to pH 3–4 precipitates the zwitterionic free acid.

Step 3: Purification

-

Method: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, 0.1% Formic Acid modifier).

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for the generation of the target pyrazole acid scaffold.

Impurity Profile & Stability

When sourcing or synthesizing this compound, three specific impurities must be monitored:

-

Regioisomer (1-Ethyl-3-carboxylic acid): Formed if the cyclization selectivity is low.[1] Differentiated by NOESY NMR (interaction between N-Ethyl protons and C4-H vs. C5-substituent).

-

Decarboxylated byproduct: Prolonged heating under acidic conditions can lead to decarboxylation at the C5 position, yielding 4-amino-1-ethylpyrazole.

-

Oxidation products: The C4-amine is susceptible to air oxidation over long storage periods, turning the white powder yellow/brown (azo formation). Storage under Argon at -20°C is recommended.

Applications in Drug Discovery

This molecule serves as a "privileged structure" for kinase inhibition. The 4-amino and 5-carboxylic acid motifs mimic the adenine ring of ATP, allowing the scaffold to anchor into the kinase hinge region.

Mechanism of Action: Hinge Binding

The C4-amino group acts as a hydrogen bond donor to the kinase hinge residue (e.g., Glu/Met backbone carbonyl), while the N2 of the pyrazole acts as a hydrogen bond acceptor from the backbone amide. The C5-carboxylic acid allows for amide coupling to extend the molecule into the solvent-exposed region or the hydrophobic back pocket.

Biological Signaling Context

Figure 2: Mechanism of kinase inhibition by pyrazole scaffolds, preventing downstream signal transduction.

Analytical Characterization

To validate the identity of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the following spectral features are diagnostic:

-

1H NMR (DMSO-d6):

- 12.5–13.0 ppm (Broad s, 1H, -COOH).

- 7.2–7.5 ppm (s, 1H, Pyrazole C3-H).

- 5.0–6.0 ppm (Broad s, 2H, -NH2).

- 4.3–4.5 ppm (q, 2H, N-CH2-CH3).

- 1.3–1.4 ppm (t, 3H, N-CH2-CH3).

-

LC-MS:

-

ESI+ mode:

. -

Retention time: Early eluting on C18 due to high polarity (requires low organic start, e.g., 5% B).

-

References

-

ChemScene. (2024). 4-Amino-1-ethyl-1h-pyrazole-5-carboxylic acid Product Data. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide (Analog Data). National Library of Medicine. Retrieved from [2]

-

Bawazir, W. (2020).[3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[3] Retrieved from

-

Elgazwy, A. S. H., et al. (2013).[4] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Retrieved from

-

BenchChem. (2024). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Technical Guide. Retrieved from

Sources

Crystal Structure Analysis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands frequently relies on functionalized pyrazole scaffolds. 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9; Molecular Weight: 155.15 g/mol )[1] represents a highly versatile building block. Understanding its precise three-dimensional conformation, tautomeric stability, and supramolecular assembly is critical for accurate pharmacophore modeling.

This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this compound. By moving beyond basic procedural steps, we explore the causality behind crystallographic methodologies, detailing how steric hindrance and electronic delocalization dictate its solid-state geometry, and providing a self-validating protocol for single-crystal X-ray diffraction (SC-XRD) analysis.

Theoretical Framework & Conformational Causality

To successfully crystallize and resolve the structure of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, one must first understand the intrinsic stereoelectronic forces governing its geometry.

Ring Planarity and Steric Clash

The pyrazole core is inherently planar due to its aromatic

-

N1-Ethyl Group: The ethyl group at the N1 position introduces localized steric bulk.

-

C5-Carboxylic Acid: To maximize

-conjugation with the pyrazole ring, the carboxylic acid strongly prefers a coplanar orientation. However, the adjacent N1-ethyl group creates a steric clash, forcing the C5-carboxyl group to twist slightly out of the pyrazole plane (typically a dihedral angle of 15°–35°). -

C4-Amino Group: The proximity of the electron-donating C4-amino group to the electron-withdrawing C5-carboxylic acid creates a "push-pull" electronic effect, shortening the C4–C5 bond due to partial double-bond character.

Supramolecular Assembly Logic

In the solid state, pyrazole-5-carboxylic acids do not exist as isolated monomers. They form highly ordered supramolecular networks driven by strong hydrogen bonding[3]. The C5-carboxylic acid typically acts as both a hydrogen bond donor and acceptor, forming a centrosymmetric dimer characterized by the classic

Caption: Supramolecular assembly logic and hydrogen-bonding network of the pyrazole derivative.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed not just as a set of instructions, but as a self-validating system where each experimental choice is grounded in physical chemistry.

Caption: Crystallographic workflow from sample preparation to structural validation.

Step 1: Strategic Crystallization

-

Method: Slow Solvent Evaporation.

-

Solvent System: Methanol / Water (80:20 v/v).

-

Causality: The selection of a binary solvent system is not arbitrary. Methanol effectively solvates the polar functional groups (amino and carboxylic acid). Water acts as a gentle antisolvent. As the highly volatile methanol evaporates, the water fraction increases, slowly lowering the compound's solubility. This controlled supersaturation promotes the ordered nucleation required for diffraction-quality single crystals, preventing rapid amorphous precipitation.

Step 2: Cryogenic Data Collection

-

Procedure: A suitable single crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled in a nitrogen stream.

-

Parameter: 100 K operating temperature.

-

Causality: Data collection at cryogenic temperatures is strictly enforced. Cooling minimizes the Debye-Waller thermal displacement parameters. By freezing out the dynamic disorder of the flexible N1-ethyl group, high-angle diffraction resolution is vastly improved. Crucially, this allows for the accurate mapping of the faint electron density associated with the highly mobile hydrogen atoms of the C4-amino and C5-carboxylic acid groups.

Step 3: Structure Solution and Refinement

-

Software: SHELXT for intrinsic phasing and SHELXL for least-squares refinement ()[4].

-

Self-Validating H-Atom Treatment: While carbon-bound hydrogen atoms (on the ethyl group and C3) are geometrically constrained using a riding model (

= 1.2 or 1.5

Quantitative Data Summary

Based on the crystallographic behavior of closely related pyrazole-5-carboxylic acid positional isomers[2][5], the expected quantitative parameters for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are summarized below.

Table 1: Expected Crystallographic Parameters

| Parameter | Expected Value / Description |

| Chemical Formula | C₆H₉N₃O₂ |

| Formula Weight | 155.15 g/mol |

| Crystal System | Monoclinic (typical for achiral organic molecules) |

| Space Group | P2₁/c |

| Data Collection Temp. | 100(2) K |

| Radiation Source | Mo Kα ( |

| C5-COOH Dihedral Angle | ~15° – 35° (Deviation from coplanarity due to N1-ethyl steric clash) |

| R-factor ( | < 0.05 (Threshold indicating high-quality refinement) |

| Goodness-of-Fit (S) | ~1.000 to 1.050 |

Implications for Drug Development

For drug development professionals, the crystal structure of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is more than an academic exercise; it is a blueprint for receptor binding.

The out-of-plane twist of the C5-carboxylic acid (induced by the N1-ethyl group) dictates the precise vectors of the hydrogen bond donors and acceptors. If this scaffold is incorporated into a larger active pharmaceutical ingredient (API), computational chemists must account for this steric clash. Assuming a perfectly flat pyrazole-carboxylate geometry in in silico docking studies will result in inaccurate pharmacophore mapping and potentially failed lead optimization. The empirical validation of this geometry via SC-XRD ensures that virtual screening libraries are populated with accurate, energy-minimized conformers.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

-

Cai, H., Guo, Y., Li, J.-G., & Wu, Y. (2009). "1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online, 65(11), o2876. Available at:[Link]

Sources

Thermodynamic Profiling of Amino-Pyrazole Carboxylic Acids: A Technical Guide for Drug Development

Executive Summary

Amino-pyrazole carboxylic acids represent a highly privileged and versatile scaffold in modern medicinal chemistry. They are extensively utilized in the structural design of kinase inhibitors (e.g., CDK2 inhibitors)[1], antileishmanial ureas[2], and amyloid-beta (Aβ42) aggregation inhibitors for neurodegenerative diseases[3][4]. However, as a Senior Application Scientist, I frequently observe that the thermodynamic boundary conditions of these molecules—specifically their annular prototropic tautomerism and thermal decarboxylation kinetics—are often misunderstood or inadequately profiled during early-stage development.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for characterizing the thermodynamic stability of amino-pyrazole carboxylic acids. Understanding these parameters is not merely an academic exercise; it dictates formulation strategies, shelf-life, and the precise bidentate hydrogen-bonding required for target affinity.

Mechanistic Thermodynamics: Tautomerism and Decarboxylation

Annular Prototropic Tautomerism

The pyrazole heterocycle is subject to dynamic annular tautomerism. For asymmetric amino-pyrazole carboxylic acids, the equilibrium between the 3-amino and 5-amino tautomeric states is heavily influenced by the thermodynamic stabilization provided by the solvent environment.

Ab initio calculations (e.g., B3LYP/6-31G**) demonstrate that while the gas phase often favors the 3-amino tautomer due to intramolecular interactions, polar solvents like DMSO thermodynamically stabilize the more polar 5-amino tautomer[5]. This solvent-driven thermodynamic shift is a critical variable. In biological systems, the tautomeric state directly impacts the molecule's ability to form bidentate hydrogen bond contacts with the carbonyl oxygens and amide hydrogens of target peptide backbones[4].

Thermal Decarboxylation Kinetics

Standard carboxylic acids resist spontaneous decarboxylation due to the high activation energy (

Tautomeric equilibrium and thermal decarboxylation pathways.

Experimental Workflows for Stability Profiling

To rigorously evaluate the thermodynamic stability of a candidate, we employ a self-validating workflow. The causality behind this approach is simple: orthogonal techniques prevent the misattribution of data artifacts (e.g., confusing solvent loss with early-onset decarboxylation).

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Objective: Extract the enthalpy (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the highly pure amino-pyrazole carboxylic acid in 0.6 mL of anhydrous DMSO-

. The use of anhydrous solvent prevents water-exchange broadening of the exchangeable NH/NH -

Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure thermal accuracy within ±0.1 K across the heating gradient.

-

Data Acquisition: Acquire

H and -

Thermodynamic Extraction: Integrate the distinct tautomeric peaks (e.g., the C4-H proton). Calculate the equilibrium constant (

) at each temperature. Plot

Protocol 2: TGA-DSC for Decarboxylation Kinetics

Objective: Determine the absolute thermal stability limits and the activation energy of the decarboxylation event. Causality: By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we isolate the endothermic melting event from the mass-loss event, proving that decarboxylation requires significant thermal energy and occurs post-melt[6].

Step-by-Step Methodology:

-

Sample Loading: Accurately weigh 3–5 mg of the crystalline compound into an aluminum crucible.

-

Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Critical Step: This prevents oxidative degradation, isolating the pure thermal decarboxylation event.

-

Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 400°C. To perform a Kissinger kinetic analysis for

, repeat the experiment at multiple heating rates (e.g., 5, 15, and 20°C/min). -

Data Analysis: Identify the endothermic melting peak (typically ~210–220°C) and the subsequent mass loss step corresponding to the molar mass of CO

(44 g/mol ).

Workflow for thermodynamic profiling of amino-pyrazole carboxylic acids.

Quantitative Data Summary

The thermodynamic parameters of amino-pyrazole carboxylic acids dictate their handling and formulation. The table below summarizes representative baseline data.

| Thermodynamic Parameter | Typical Value / Observation | Mechanistic Implication for Drug Development |

| Melting Point | 211°C – 213°C (e.g., 4-bromo-1-methyl derivative)[6] | High crystalline lattice stability driven by intermolecular hydrogen bonding networks[6]. |

| Boiling Point (Predicted) | ~347°C at 1 atm[6] | Indicates strong intermolecular interactions; thermal decarboxylation generally precedes boiling. |

| Tautomeric Preference (Gas Phase) | 3-amino tautomer favored[5] | Intramolecular interactions dominate in the absence of a solvating environment. |

| Tautomeric Preference (DMSO/Aqueous) | 5-amino tautomer favored[5] | Polar solvents thermodynamically stabilize the higher dipole moment of the 5-amino form, dictating the active conformation in biological assays. |

| Decarboxylation Activation Energy | High (Requires >200°C or specific catalysis)[6][7] | Lack of β-carbonyl activating groups renders the carboxylic acid highly stable under physiological and standard storage conditions[6]. |

Implications for Drug Development

The thermodynamic stability of amino-pyrazole carboxylic acids directly translates to their utility in pharmacology.

-

Target Binding & Efficacy: In the development of Aβ42 aggregation inhibitors (such as trimeric aminopyrazole carboxylic acid frameworks), the stability of the pyrazole tautomers ensures consistent bidentate hydrogen bonding with the peptide backbone of amyloid fibrils, effectively halting oligomer formation[3][4]. Similarly, in CDK2 inhibitors, the stable pyrazole core anchors the molecule within the ATP binding site via robust hydrogen bonding with the Leu83 residue[1].

-

Formulation & Manufacturing: The high thermal barrier to decarboxylation ensures that these compounds maintain their structural integrity during high-temperature formulation processes—such as hot-melt extrusion for bioavailability enhancement—and prolonged shelf storage.

By rigorously applying the thermodynamic profiling workflows outlined above, development teams can confidently advance amino-pyrazole carboxylic acid candidates, knowing their structural and energetic boundaries are fully mapped.

References

-

[Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)] - PMC (NIH). [Link]

-

[Azoalkene chemistry provides practical access to 5-aminopyrazoles selectively protected at the N-1 position] - ResearchGate. [Link]

-

[Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study] - RSC Publishing.[Link]

-

[Structural and thermodynamic properties of new pyrazolo[3,4-d]pyridazinones] - ResearchGate. [Link]

-

[Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity] - ACS Publications. [Link]

-

[Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation] - ACS Publications. [Link]

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

Advanced Safety Data and Handling Architecture: 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Context

4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) is a highly functionalized, bifunctional heterocyclic building block[1]. In contemporary medicinal chemistry, pyrazole derivatives are heavily utilized as bioisosteric scaffolds for the development of potent cyclin-dependent kinase 2 (CDK2) inhibitors[2] and broad-spectrum antifungal agents[3].

Handling this specific molecule requires a rigorous understanding of its physicochemical dynamics. Because it possesses both a nucleophilic/basic amine group and an electrophilic/acidic carboxylic acid moiety, the molecule can exist in a zwitterionic state depending on the local pH. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate by explaining the causality behind its hazards and establishing self-validating protocols for laboratory handling.

Physicochemical Profiling & Stability Dynamics

To safely handle and store this compound, one must first understand how its structural features dictate its macroscopic behavior.

| Property | Value | Mechanistic Causality / Implication |

| CAS Number | 1472750-86-9 | Unique regulatory identifier for the 1-ethyl substituted isomer[1]. |

| Molecular Formula | C₆H₉N₃O₂ | High nitrogen-to-carbon ratio indicates a polar, potentially reactive core[1]. |

| Molecular Weight | 155.15 g/mol | Low molecular weight facilitates rapid solvation and potential dermal penetration[1]. |

| Storage Conditions | Sealed, Dry, 2–8°C | Causality: Pyrazole-5-carboxylic acids are susceptible to thermal decarboxylation. Storing at 2–8°C suppresses the kinetic energy required for the loss of CO₂, preserving the structural integrity of the acid moiety[1]. |

| Purity Standard | ≥98% | High purity minimizes the presence of unreacted hydrazines or residual synthetic catalysts, which could introduce confounding toxicological variables[1]. |

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation lists generic GHS hazard codes (e.g., H315 for skin irritation, H319 for eye irritation, and H335 for respiratory irritation), which are typical for amino-pyrazole derivatives[4]. However, effective safety requires understanding why these hazards occur.

The Causality of Irritation: When 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid contacts the physiological pH of the tear film, sweat, or mucosal membranes, it undergoes a pKa-dependent ionization. The lipophilic ethyl group at the N1 position enhances the molecule's partition coefficient (LogP), allowing it to transiently penetrate the lipid-rich stratum corneum. Once integrated into the epithelial barrier, the acidic carboxylate group can denature local cellular proteins, triggering an inflammatory cascade and the release of pro-inflammatory cytokines. This molecular sequence is the direct cause of the H315 and H319 hazard phenotypes.

Mechanistic pathway of dermal and ocular irritation induced by pyrazole carboxylic acids.

Self-Validating Handling & Experimental Protocols

To mitigate the risks outlined above, laboratory workflows must be designed as self-validating systems. This ensures that safety is not just assumed, but actively confirmed at each step of the experimental process.

Protocol A: Safe Dispensing and Stock Solution Preparation

Objective: Prepare a 10 mM stock solution for in vitro assays while preventing aerosolization and dermal exposure.

-

Environmental Control & PPE:

-

Action: Conduct all weighing inside a ductless fume hood or Class II biological safety cabinet. Don nitrile gloves (minimum 4 mil thickness).

-

Causality: Nitrile is mandated over latex because the lipophilic ethyl group of the pyrazole can permeate the natural rubber lattice of latex, leading to delayed dermal exposure.

-

-

Static Mitigation:

-

Action: Use a grounded, anti-static micro-spatula to transfer the crystalline powder.

-

Causality: Dry, low-molecular-weight organic powders accumulate static charge. Anti-static tools prevent sudden aerosolization and subsequent inhalation (H335 hazard).

-

-

Controlled Dissolution:

-

Action: Slowly add the required volume of DMSO or slightly basic aqueous buffer (e.g., PBS at pH 7.4) to the pre-weighed powder.

-

Causality: Adding solvent to the powder (rather than powder to solvent) prevents the dry powder from floating on the surface tension of the liquid, ensuring rapid and complete solvation.

-

-

System Validation:

-

Action: Visually inspect the vial against a light source to confirm the absence of undissolved micro-particulates. Measure the pH of a 10 µL aqueous aliquot.

-

Validation: A stable, expected pH confirms that the zwitterionic equilibrium has been reached, validating that the compound is fully solvated and safe for downstream biological assays[2].

-

Self-validating workflow for the safe handling and neutralization of pyrazole derivatives.

Emergency Response & Spill Mitigation

In the event of a dry powder spill, standard sweeping is contraindicated as it generates hazardous airborne dust.

Protocol B: Chemical Spill Neutralization

-

Isolation: Immediately isolate the area. Don a P100 particulate respirator to protect against inhalation of the active acid form.

-

Chemical Neutralization:

-

Action: Cover the spilled powder with a mild solid base, such as sodium bicarbonate (NaHCO₃).

-

Causality: The basic bicarbonate reacts with the carboxylic acid moiety of the pyrazole, converting it into a highly water-soluble, less biologically active sodium salt, while releasing harmless CO₂ gas.

-

-

Wet Sweeping:

-

Action: Lightly mist the neutralized mixture with deionized water to suppress dust, then sweep the slurry into a chemically compatible hazardous waste container.

-

-

System Validation:

-

Action: Swab the decontaminated bench surface with a pH indicator strip moistened with deionized water.

-

Validation: A reading of pH 6.5–7.5 validates the complete neutralization and removal of the acidic pyrazole residue, ensuring the workspace is definitively safe for subsequent use.

-

References

1.[1] "1472750-86-9 | 4-Amino-1-ethyl-1h-pyrazole-5-carboxylic acid" - ChemScene. 2.[4] "3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703" - PubChem (NIH). 3.[2] "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity" - RSC Publishing. 4.[3] "Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives" - PubMed (NIH).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 3. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrogen Bonding Potential of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid: Structural Dynamics and Application in Drug Design

Executive Summary Understanding the hydrogen bonding (H-bonding) potential of small-molecule scaffolds is the cornerstone of rational drug design and supramolecular chemistry. 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) represents a highly functionalized, privileged heterocyclic building block. By possessing a dense array of H-bond donors and acceptors within a compact, rigidified framework, this molecule exhibits complex intra- and intermolecular dynamics. This technical guide deconstructs its hydrogen bonding vectors, details self-validating experimental workflows for structural characterization, and explores its strategic utility in medicinal chemistry.

Molecular Architecture: The "Tautomeric Lock"

To accurately map the hydrogen bonding potential of any pyrazole, one must first address annular tautomerism. Unsubstituted pyrazoles rapidly exchange a proton between N1 and N2, creating an ambiguous time-averaged state that complicates H-bond donor/acceptor assignments.

In 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the N1 position is alkylated with an ethyl group. This structural modification acts as a tautomeric lock . By fixing the N1 position, the N2 atom is strictly defined as a dedicated hydrogen bond acceptor (sp² hybridized lone pair). Consequently, the molecule presents a deterministic and predictable H-bonding profile.

Table 1: Quantitative Physicochemical and H-Bonding Parameters

| Parameter | Value | Significance in H-Bonding & Design |

| Molecular Weight | 155.15 g/mol | Optimal low-molecular-weight fragment for Fragment-Based Drug Design (FBDD). |

| Topological Polar Surface Area | 81.14 Ų | High polar surface area driven by dense H-bond networks; excellent for target engagement. |

| H-Bond Donors | 3 | Two protons from C4-NH₂, one proton from C5-COOH. |

| H-Bond Acceptors | 4 | Pyrazole N2, C=O oxygen, C-O oxygen, and weakly the NH₂ nitrogen. |

| Rotatable Bonds | 2 | N1-Ethyl and C5-COOH; conformational freedom is heavily restricted by internal H-bonds. |

Intramolecular Hydrogen Bonding: Conformational Rigidity

The spatial arrangement of functional groups in this molecule dictates its internal energy landscape. The C4-amino group and the C5-carboxylic acid group are situated ortho to each other on the pyrazole ring. This proximity is the primary driver of the molecule's conformational rigidity.

As demonstrated by Density Functional Theory (DFT) analyses of related pyrazole-5-carboxylic acids (1)[1], these systems strongly favor a planar geometry stabilized by intramolecular non-covalent interactions. In our specific molecule, the N1-ethyl group creates local steric hindrance adjacent to the C5-COOH. To minimize steric clash and maximize thermodynamic stability, the carboxylic acid group rotates such that its carbonyl oxygen (C=O) faces the C4-NH₂ group.

This orientation allows one of the amino protons to donate a hydrogen bond to the carbonyl oxygen, forming a highly stable, pseudo-six-membered ring (C4–N(H)–H···O=C–C5). This interaction locks the molecule into a planar conformation, which is highly advantageous in drug design for reducing the entropic penalty upon binding to a protein target.

Logical mapping of hydrogen bonding pathways dictating molecular conformation and assembly.

Intermolecular Networks: Supramolecular Chains vs. Dimers

While standard carboxylic acids typically form centrosymmetric dimers in the solid state (via double O-H···O=C interactions), the pyrazole core disrupts this paradigm. The unsubstituted N2 atom of the pyrazole ring is a highly basic, competitive hydrogen bond acceptor.

Recent crystallographic studies on N-substituted pyrazole-5-carboxylic acids reveal a structural divergence: rather than dimerizing, these molecules frequently form extended supramolecular chains driven by O-H···N(pz) hydrogen bonds (2)[2]. In 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the C5-COOH hydroxyl proton acts as the primary intermolecular donor, linking to the N2 acceptor of an adjacent molecule, thereby propagating a continuous 1D hydrogen-bonded polymer in the crystal lattice.

Experimental Methodologies: A Self-Validating Framework

To empirically distinguish between the intra- and intermolecular hydrogen bonding states of this molecule, researchers must employ orthogonal spectroscopic techniques. The following protocols are designed as self-validating systems, ensuring that the causality of the physical phenomena directly confirms the structural hypothesis.

Protocol A: Variable-Temperature ¹H-NMR (VT-NMR)

Causality: Intermolecular hydrogen bonds are highly sensitive to thermal disruption, whereas intramolecular hydrogen bonds—shielded within the molecule's internal geometry—are thermally robust.

-

Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. (A highly polar, aprotic solvent is used to compete with intermolecular bonds, isolating the intramolecular interactions).

-

Acquisition: Acquire standard 1D ¹H-NMR spectra at 5 K increments from 298 K to 348 K.

-

Analysis: Track the chemical shift (δ) of the C4-NH₂ protons. Calculate the temperature coefficient (Δδ/ΔT).

-

Self-Validation Threshold: If Δδ/ΔT is < 3 ppb/K , the proton is shielded from the solvent, validating a strong intramolecular H-bond. If Δδ/ΔT is > 5 ppb/K , the bond is intermolecular and is being broken by thermal kinetic energy.

Protocol B: Concentration-Dependent FTIR Spectroscopy

Causality: Dilution in a non-polar solvent increases the mean free path between solute molecules, systematically breaking intermolecular networks while leaving intramolecular rings intact.

-

Preparation: Prepare a 0.1 M stock solution of the compound in anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).

-

Serial Dilution: Prepare aliquots at 0.05 M, 0.01 M, and 0.001 M.

-

Acquisition: Record the FTIR spectra focusing on the 3500–2500 cm⁻¹ region (O-H and N-H stretching).

-

Self-Validation Threshold: An intermolecular O-H···N network will present as a broad, red-shifted band (~3200 cm⁻¹) that disappears upon dilution, replaced by a sharp free O-H peak (~3500 cm⁻¹). Conversely, the N-H stretch involved in the intramolecular bond (C4-NH₂ to C=O) will remain invariant in both wavenumber and sharpness regardless of concentration, validating the internal lock.

Step-by-step experimental workflow for validating intra- and intermolecular hydrogen bonds.

Strategic Implications in Rational Drug Design

The hydrogen bonding vectors of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid make it an exceptional bioisostere and hinge-binding motif in kinase inhibitor development.

In the design of targeted therapeutics, such as Bruton's Tyrosine Kinase (BTK) inhibitors, aminopyrazole cores are strategically deployed to anchor the drug within the ATP-binding pocket (3)[3].

-

The N2 Acceptor: Acts as a critical hydrogen bond acceptor from the backbone amide NH of the kinase hinge region (e.g., Met477 in BTK).

-

The C4-NH₂ Donor: Serves as a reciprocal hydrogen bond donor to the backbone carbonyl oxygen of the hinge, establishing a bidentate lock.

-

The C5-COOH Vector: Provides a synthetic handle that can be converted into amides or esters to project solubilizing groups or target-specific pharmacophores out toward the solvent-exposed region, all while maintaining the core's planar, H-bonded rigidity (4)[4].

By exploiting both its internal conformational locks and its external supramolecular vectors, researchers can utilize 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid as a highly predictable, structurally robust scaffold for advanced molecular engineering.

References

-

Efficient Access to Functionalized N-Difluoromethylpyrazoles American Chemical Society (ACS)2

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor ACS Publications3

-

Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications National Institutes of Health (NIH) / PMC1

-

Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue Journal of Peptide Science / NIH4

Sources

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Amide Coupling of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid

This Application Note is designed for medicinal chemists and process development scientists working with the specific scaffold 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9).

Unlike its more common isomers (e.g., 5-amino-4-carboxylic acid derivatives used in sildenafil synthesis), this scaffold presents unique regiochemical and steric challenges. The proximity of the N1-ethyl group to the C5-carboxylic acid creates a sterically congested environment, while the C4-amine introduces zwitterionic solubility issues and self-polymerization risks.

Strategic Analysis & Chemical Logic

The Structural Challenge

The target molecule contains three critical interaction points that dictate reaction success:

-

C5-Carboxylic Acid (Electrophile): This position is sterically crowded. It is flanked by the N1-ethyl group on one side and the C4-amino group on the other. Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly here, leading to high racemization (if chiral centers were present nearby) or hydrolysis of the active ester.

-

C4-Amino Group (Nucleophile): Electron-rich due to the pyrazole ring system. However, it poses a high risk of intermolecular self-condensation (polymerization) if the acid is activated without prior amine protection.

-

1,2-Dinucleophile Potential: The C4-amine and C5-acid (once converted to an amide) are precursors to pyrazolo[4,3-d]pyrimidines . If the coupling conditions are too harsh (high heat, excess base), the molecule may cyclize rather than couple.

Solubility Profile

As a zwitterionic amino acid, the neat compound is insoluble in non-polar solvents (DCM, Toluene) and poorly soluble in pure THF.

-

Recommended Solvent Systems: DMF, NMP, or DMSO are required for the free acid.

-

Workup Strategy: Avoid aqueous extractions at neutral pH where the zwitterion is water-soluble. Acidify to pH 3-4 to protonate the acid (making it organic soluble) or use basic extraction if the ester is formed.

Experimental Workflows (Graphviz Visualization)

The following flowchart outlines the decision tree for coupling at either the C-terminus (Acid) or N-terminus (Amine).

Figure 1: Divergent synthetic pathways for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid. Path A prioritizes steric management; Path B prioritizes solubility.

Detailed Protocols

Protocol A: Coupling at the C5-Carboxylic Acid

Use this when the pyrazole acts as the acid component. Protection of the C4-amine is mandatory to prevent polymerization.

Step 1: Protection (N-Boc Formation)

-

Dissolution: Suspend 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (2.5 equiv). The base is necessary to solubilize the zwitterion.

-

Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

-

Reaction: Warm to RT and stir for 4-12 hours. Monitor by LCMS (Look for M+100 mass shift or disappearance of starting material).

-

Workup: Carefully acidify to pH 3-4 with 1M KHSO₄ (avoid HCl to prevent Boc removal). Extract with EtOAc (3x). The product, 4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazole-5-carboxylic acid , will partition into the organic layer. Dry over Na₂SO₄ and concentrate.

Step 2: Sterically Demanding Amide Coupling

Rationale: The N1-ethyl group blocks the trajectory of incoming nucleophiles. Standard EDC/HOBt is often insufficient. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here because the aza-benzotriazole moiety accelerates the active ester reaction rate, overcoming the steric barrier.

-

Activation: Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 1-2 minutes to form the activated ester.

-

Nucleophile: Add the amine partner (R-NH₂, 1.1 equiv).

-

Conditions: Stir at RT for 2-4 hours.

-

Optimization Note: If conversion is <50% after 4 hours, do not heat (risk of Boc loss). Instead, switch to T3P (Propylphosphonic anhydride) (50% in EtOAc) as the coupling agent, which drives difficult couplings via a highly reactive mixed anhydride intermediate.

-

Protocol B: Coupling at the C4-Amine

Use this when the pyrazole acts as the nucleophile. The C5-acid must be masked as an ester to improve solubility and prevent interference.

Step 1: Methyl Ester Formation (Fischer Esterification)

-

Setup: Suspend the starting amino acid in dry Methanol (0.5 M).

-

Catalyst: Add Thionyl Chloride (SOCl₂, 2.0 equiv) dropwise at 0°C. (Exothermic!).

-

Reflux: Heat to reflux (65°C) for 3 hours. The solid will dissolve as the hydrochloride salt of the ester forms.

-

Isolation: Concentrate to dryness. The residue is methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride . This salt is stable and highly soluble in polar organic solvents.

Step 2: Amide Formation

-

Solvation: Dissolve the ester hydrochloride (1.0 equiv) in DCM or DMF.

-

Free Basing: Add DIPEA (2.5 equiv) to liberate the free amine.

-

Acylation: Add the Acid Chloride (R-COCl, 1.1 equiv) or activate the carboxylic acid partner using EDC/HOBt.

-

Note: The C4-amine is relatively nucleophilic. Reactions with acid chlorides are usually instantaneous at 0°C.

-

-

Hydrolysis (Optional): If the final target requires a free acid at C5, treat the coupled ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 1 hour.

Troubleshooting & Optimization Table

| Issue | Observation | Root Cause | Solution |

| Low Yield (Path A) | Starting material remains; Active ester forms but doesn't couple. | Steric hindrance from N1-Ethyl group. | Switch from HATU to T3P (50% in EtOAc) or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. |

| Insolubility | Precipitate forms immediately upon adding reagents. | Zwitterion crashing out of non-polar solvent. | Ensure solvent is DMF or NMP. Ensure at least 2.0 equiv of DIPEA is present to break zwitterionic lattice. |

| Cyclization | Unexpected mass (M-18) observed. | Formation of pyrazolo-pyrimidine lactam. | Avoid heating >50°C during coupling. Avoid using formamide or urea derivatives as coupling partners unless cyclization is intended. |

| Racemization | If coupling to a chiral amine, loss of ee%. | Over-activation of the acid. | Use COMU or Oxyma Pure as additives to suppress oxazolone formation (though less risky with pyrazoles than alpha-amino acids). |

References

-

Synthesis of Pyrazole-5-Carboxylic Acids

- Title: Regioselective synthesis of 1,4-disubstituted pyrazole-5-carboxylic acid esters.

- Source:Tetrahedron Letters, Vol 46, Issue 9.

- Context: Establishes the steric environment of N1-substituted pyrazole-5-carboxyl

-

HATU Coupling Efficiency

- Title: High efficiency amide bond formation using H

- Source:Journal of the Chemical Society, Chemical Communic

- Context: Mechanistic basis for using HATU over EDC in ortho-substituted arom

-

Compound Data (CAS 1472750-86-9)

-

Title: 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid Substance Record.[1]

- Source: PubChem / Chemical Vendors.

- Context: Verification of chemical structure and zwitterionic properties.

-

-

T3P Reagent Application

- Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.

- Source:Organic Process Research & Development.

- Context: Protocol optimiz

Sources

Application Note: Precision Engineering of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid Scaffold

Executive Summary

The 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines . This bicyclic core is pharmacologically validated, forming the structural foundation of FDA-approved therapeutics such as Sildenafil (PDE5 inhibitor) and emerging kinase inhibitors targeting CDK2, FLT3, and IRAK4 (Oncology/Inflammation).

This guide provides a comprehensive technical workflow for leveraging this scaffold. Unlike generic pyrazoles, the specific 1-ethyl-4-amino-5-carboxy substitution pattern offers a unique balance of lipophilicity (LogP ~0.2–0.8) and synthetic versatility, allowing orthogonal functionalization at the C3, C5, and N1 positions.

Chemical Architecture & Reactivity Profile[1]

Understanding the electronic environment of the scaffold is prerequisite to successful derivatization.[1]

| Feature | Chemical Character | Synthetic Utility |

| C5-Carboxylic Acid | Electrophilic (when activated) | Precursor for amides (ligand binding) or esters (cyclization). |

| C4-Amino Group | Nucleophilic (Enamine-like) | Key partner for heterocyclization; susceptible to diazonium formation. |

| N1-Ethyl Group | Steric/Lipophilic Handle | Improves solubility over N-methyl analogs; fits hydrophobic pockets (e.g., ATP binding sites). |

| C3-Position | Nucleophilic (C-H) | Available for electrophilic aromatic substitution (halogenation) if unsubstituted.[1] |

Critical Reactivity Logic

The scaffold is zwitterionic in its neutral form.[1] For most cyclization reactions, it must first be converted to its ethyl ester or carboxamide form to disrupt the internal salt bridge and liberate the C4-amine for nucleophilic attack.

Divergent Synthetic Workflows[1]

The following DOT diagram illustrates the three primary synthetic pathways accessible from this scaffold: Pathway A (Kinase Inhibitors), Pathway B (PDE5-like scaffolds), and Pathway C (Direct Amide Ligands).

Figure 1: Divergent synthesis map showing the transformation of the parent acid into three distinct pharmaceutical classes.

Experimental Protocols

Protocol A: Scaffold Activation (Esterification)

Rationale: The acid is often insoluble in non-polar solvents.[1] Converting to the ethyl ester (CAS: 1119477-69-8) enhances solubility and activates the carbonyl for cyclization.

Materials:

-

4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 3.0 eq)

-

Absolute Ethanol (0.5 M concentration)

Step-by-Step:

-

Setup: Charge a round-bottom flask with the scaffold acid and absolute ethanol. Cool to 0°C under N₂ atmosphere.[1]

-

Addition: Dropwise add SOCl₂ over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).[1]

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The zwitterion spot (baseline) should disappear, replaced by a higher R_f spot (ester).

-

Workup: Concentrate in vacuo to remove excess SOCl₂ and EtOH.

-

Neutralization: Resuspend residue in EtOAc, wash with sat. NaHCO₃ (carefully) to liberate the free amine from the HCl salt.[1]

-

Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate.

Protocol B: Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

Rationale: This reaction builds the "adenine-mimic" hinge-binding motif essential for kinase inhibition (e.g., CDK2, FLT3).

Materials:

-

Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (from Protocol A)

-

Formamide (Excess, solvent volume) or Formamidine acetate (1.5 eq) in Ethoxyethanol.[1]

Step-by-Step:

-

Mixture: Dissolve the amino-ester in neat formamide (approx. 10 mL per gram of substrate).

-

Cyclization: Heat to 180–190°C for 4–8 hours.

-

Mechanistic Note: The amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester, releasing ethanol.

-

-

Precipitation: Cool the dark solution to room temperature. Pour into ice-cold water.

-

Filtration: The fused bicycle (1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one tautomer) typically precipitates. Filter and wash with water.[1]

-

Chlorination (Optional Activation): To convert the 7-oxo group to a reactive 7-chloro group (for subsequent amination):

-

Reflux the solid in POCl₃ (neat) for 3 hours.

-

This yields 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine , the key intermediate for introducing selectivity elements (e.g., aniline tails).

-

Case Study: Design of a CDK2/FLT3 Inhibitor

Objective: Design a dual FLT3/CDK2 inhibitor for Acute Myeloid Leukemia (AML) using the scaffold. Reference Logic: Based on structure-activity relationships (SAR) of compounds like FN-1501 and analog 8t .[1]

SAR Strategy:

-

Hinge Binder: The pyrazolo[4,3-d]pyrimidine core binds to the ATP hinge region via N5 and N7.[1]

-

Solubility/Fit: The 1-ethyl group (from our scaffold) projects into the solvent-exposed region or a small hydrophobic pocket, offering better solubility than phenyl analogs and better steric fit than methyl analogs in certain kinases.[1]

-

Selectivity Tail: Displacement of the 7-chloro group (generated in Protocol B) with a solubilized aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline).

Data Summary: Scaffold Potency Potential

| Target Kinase | Role in Disease | Est.[1] IC₅₀ (Analog 8t derived) |

|---|---|---|

| FLT3 (WT) | AML Cell Proliferation | < 1 nM |

| CDK2 | Cell Cycle Regulation | ~ 0.7 nM |

| FLT3 (D835Y) | Drug Resistant Mutant | < 5 nM |

Note: Data extrapolated from 3-carboxamide analogs; 5-carboxylic acid derived fused systems typically show equipotent hinge binding but distinct vector orientation.

References

-

Scaffold Reactivity & Synthesis

-

Kinase Inhibitor Application (FLT3/CDK)

-

IRAK4 Inhibitor Application

-

Chemical Properties & Safety

Sources

- 1. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5 [sigmaaldrich.com]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | C7H12N4O | CID 19620407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimizing Esterification of Pyrazole-5-Carboxylic Acid for Pharmaceutical Scaffolds

Introduction: The Central Role of Pyrazole-5-Carboxylate Esters

Pyrazole-5-carboxylate esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their structural motif is found in molecules targeting conditions ranging from cancer and inflammation to infectious diseases.[1] The ester functionality serves not only as a key precursor for further derivatization into amides, hydrazides, or other functional groups but also plays a crucial role in modulating the pharmacokinetic properties of the final drug candidate.

The direct esterification of pyrazole-5-carboxylic acid, while seemingly a standard organic transformation, presents unique challenges. The pyrazole ring contains two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). The basicity of the N2 nitrogen can interfere with traditional acid-catalyzed methods, leading to salt formation, reduced reactivity, or undesired side reactions. Therefore, a careful selection of reaction conditions is paramount to achieve high yields and purity.

This guide provides an in-depth analysis of the primary methodologies for the esterification of pyrazole-5-carboxylic acid, explaining the mechanistic rationale behind each approach and offering detailed, field-proven protocols.

Strategic Decision-Making in Esterification

The choice of an esterification method hinges on the stability of the substituents on the pyrazole ring and the steric hindrance of the target alcohol. The following decision tree outlines a logical approach to method selection.

Caption: Logical workflow for selecting an appropriate esterification method.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is often the first choice for simple, robust substrates due to its cost-effectiveness and operational simplicity.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[3][4]

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Key Experimental Considerations

-

Equilibrium Control: Fischer esterification is a reversible process.[5] To drive the reaction towards the product, a large excess of the alcohol is typically used, which also serves as the solvent. Alternatively, the water byproduct can be removed as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene.[2]

-

Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts.[6] For pyrazole substrates, the acid can protonate the ring nitrogen, potentially deactivating the molecule. Using the alcohol as a solvent helps to ensure a high concentration of the desired nucleophile relative to any competing side reactions.

-

Temperature: The reaction is typically run at reflux temperature of the alcohol to ensure a reasonable reaction rate.[2]

Detailed Protocol: Synthesis of Methyl 1H-pyrazole-5-carboxylate

Objective: To synthesize the methyl ester of 1H-pyrazole-5-carboxylic acid using a classic Fischer esterification protocol.

Materials:

-

1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-40 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 - 0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (20-40 volumes).

-

Cool the suspension in an ice-water bath (0 °C).

-

Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Dilute the residue with ethyl acetate and carefully pour it into a beaker containing a cold, saturated NaHCO₃ solution to neutralize the acid. Stir until CO₂ evolution ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 1H-pyrazole-5-carboxylate.

-

Purify the product by flash column chromatography on silica gel or by recrystallization if a solid.

Method 2: Steglich Esterification (Coupling Agent-Mediated)

For substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols, the Steglich esterification offers a mild and highly effective alternative.[7][8]

Mechanistic Rationale

This method utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, 4-(dimethylamino)pyridine (DMAP).[9]

-

The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.

-

DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium salt ("active ester").

-

The alcohol then reacts with this activated species to form the desired ester.

-

This process forms a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and precipitates from the reaction mixture.[8]

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

Key Experimental Considerations

-

Coupling Agents: DCC is common, but its byproduct, DCU, can be difficult to remove completely. Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often preferred as the corresponding urea byproduct can be removed with an aqueous wash.[10]

-

Catalyst: DMAP is crucial for efficient esterification, especially with sterically hindered alcohols. It significantly accelerates the reaction and suppresses the formation of an N-acylurea side product.[9][11]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[9]

-

Temperature: The reaction is usually performed at 0 °C to room temperature, highlighting its mild nature.[9]

Detailed Protocol: Synthesis of tert-Butyl 1H-pyrazole-5-carboxylate

Objective: To synthesize a sterically hindered tert-butyl ester using mild Steglich conditions.

Materials:

-

1H-pyrazole-5-carboxylic acid (1.0 eq)

-

tert-Butanol (t-BuOH) (1.5 - 2.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 0.5 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, N₂-purged round-bottom flask, dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl ester.

Method Comparison and Summary

The optimal choice of esterification conditions depends on the specific requirements of the synthesis.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Formation |

| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, 0°C to RT) | Mild (for ester formation step) |

| Catalyst/Reagent | H₂SO₄, TsOH | DCC/EDC, DMAP | SOCl₂, (COCl)₂ then Alcohol/Base |

| Key Advantage | Low cost, simple reagents | Broad substrate scope, acid-sensitive | Highly reactive, good for hindered cases |

| Key Disadvantage | Not suitable for acid-labile groups | Cost of reagents, byproduct removal | Two steps, moisture sensitive |

| Typical Alcohol | Primary, Secondary (in excess) | Primary, Secondary, Tertiary | Primary, Secondary, Tertiary |

| Workup | Neutralization, Extraction | Filtration, Extraction | Aqueous quench, Extraction |

Conclusion

The esterification of pyrazole-5-carboxylic acid is a critical transformation for which several robust methods exist. For simple, acid-stable pyrazoles and primary alcohols, the Fischer-Speier esterification offers an economical and scalable route. However, for more complex, functionalized, or acid-sensitive pyrazole scaffolds, which are common in drug development, the mild and versatile conditions of the Steglich esterification are superior. By understanding the mechanistic principles and practical considerations of each method, researchers can confidently select and execute the optimal procedure to advance their synthetic and medicinal chemistry programs.

References

-

Rosa, F. A., Machado, P., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

-

Liu, G., et al. (2013). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Organic Chemistry. [Link]

- Etzbach, K., et al. (1991). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

- Etzbach, K., et al. (2002). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.

-

ReactionFlash. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 27(2), 374. [Link]

-

BYJU'S. (2019). Fischer Esterification Reaction. BYJU'S. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

-

Shi, H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Physical Chemistry Chemical Physics, 17(45), 30279-91. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. [Link]

- Etzbach, K., et al. (2002). Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. The University of Rochester. [Link]

-

Bibi, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 14, 158-188. [Link]

-

Schunck, C., & Weidlich, T. (2024). Process Intensification Strategies for Esterification. Processes, 12(8), 1500. [Link]

-

TMP Chem. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

-

Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 4(1), 365-370. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

-

ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352. [Link]

-

Science of Synthesis. (n.d.). A common approach to the synthesis of esters. Thieme. [Link]

-

Scribd. (n.d.). Steglich Esterification Overview. Scribd. [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

The Versatile Ligand: A Guide to 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid in Coordination Chemistry

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid as a versatile ligand in coordination chemistry. This guide delves into the synthesis of the ligand, the preparation of its coordination complexes, and its potential applications in the development of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.

Introduction: The Promise of Pyrazole-Based Ligands

Pyrazole-based ligands have emerged as significant building blocks in the field of supramolecular and coordination chemistry.[1][2] Their unique electronic properties and versatile coordination modes, stemming from the presence of multiple nitrogen atoms and other functional groups, allow for the construction of a diverse array of metal complexes with tailored functionalities.[2] Specifically, pyrazole carboxylic acids are instrumental in the synthesis of MOFs and coordination polymers, which have shown exceptional promise in applications ranging from gas storage and separation to catalysis and luminescence.[3][4][5]

The ligand at the heart of this guide, 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, offers a particularly interesting combination of functional groups: an amino group, a carboxylic acid, and an N-ethyl substituent. This trifunctional nature allows for multiple points of interaction and modification, making it a highly adaptable component for creating complex, functional materials. The amino group can act as a hydrogen bond donor or a coordination site, the carboxylic acid provides a primary coordination site for metal ions, and the N-ethyl group can influence the steric and electronic properties of the resulting complexes.

Part 1: Ligand Synthesis - A Detailed Protocol

The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis. This approach is adapted from established methods for similar pyrazole derivatives.[6][7][8][9]

Step 1: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

This step involves the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with ethylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.

Materials and Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethylhydrazine (or its hydrochloride salt)

-

Anhydrous Ethanol

-

Triethylamine (if using ethylhydrazine hydrochloride)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Protocol:

-

In a 250 mL round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol (100 mL).

-

Add ethylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. If using ethylhydrazine hydrochloride, add triethylamine (1.2 equivalents) to the reaction mixture to liberate the free base.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a solid.

Step 2: Hydrolysis to 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions.

Materials and Reagents:

-

Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Ethanol (or other suitable co-solvent)

-

Hydrochloric acid (HCl) for acidification

-

pH paper or pH meter

-

Buchner funnel and filter paper

Protocol:

-

Dissolve the synthesized ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of NaOH or LiOH (2-3 equivalents) in water to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. This will precipitate the carboxylic acid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain pure 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Part 2: Coordination Chemistry - Application Notes and Protocols

The bifunctional nature of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, with its carboxylate and amino groups, makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group readily coordinates to metal ions, while the amino group can participate in hydrogen bonding to direct the supramolecular architecture or act as a secondary coordination site.

Application Note 1: Synthesis of a 1D Coordination Polymer with Copper(II)

This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using copper(II) acetate as the metal source. The resulting structure is anticipated to feature paddle-wheel dimeric copper units bridged by the pyrazole-carboxylate ligands.

Rationale: Copper(II) ions are known to form binuclear paddle-wheel structures with carboxylate ligands.[10] The pyrazole ligand can then bridge these dimeric units, leading to the formation of a 1D chain. The amino group is expected to be involved in inter-chain hydrogen bonding, enhancing the stability of the overall structure. Such materials can exhibit interesting magnetic and catalytic properties.[10][11]

Protocol:

-

Solution A: Dissolve 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Solution B: Dissolve copper(II) acetate monohydrate (1 equivalent) in the same solvent.

-

Slowly add Solution B to Solution A with constant stirring at room temperature.

-

The reaction mixture can be left to stand at room temperature for slow evaporation, or heated under solvothermal conditions (e.g., in a sealed vial at 80-120 °C for 24-48 hours) to promote crystal growth.

-

After cooling to room temperature, colored crystals of the coordination polymer should form.

-

Collect the crystals by filtration, wash with the solvent, and dry under vacuum.